2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine

Radioligand Binding Assays Receptor Kinetics Neuropharmacology

2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine (CAS 185510-30-9), also widely known as 6-chloronicotine, is a halogenated pyridine-pyrrolidine alkaloid that functions as a high-affinity agonist at neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. It is a structural analog of nicotine, distinguished by a chlorine substituent at the 6-position of the pyridine ring, and represents a critical pharmacological tool compound in cholinergic neuropharmacology research.

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
CAS No. 185510-30-9
Cat. No. B031893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine
CAS185510-30-9
Molecular FormulaC10H13ClN2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=C(C=C2)Cl
InChIInChI=1S/C10H13ClN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3
InChIKeySVVOLGNZRGLPIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloronicotine (2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine): A High-Affinity α4β2 Nicotinic Receptor Ligand for Neuropharmacology Procurement


2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine (CAS 185510-30-9), also widely known as 6-chloronicotine, is a halogenated pyridine-pyrrolidine alkaloid that functions as a high-affinity agonist at neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype [1]. It is a structural analog of nicotine, distinguished by a chlorine substituent at the 6-position of the pyridine ring, and represents a critical pharmacological tool compound in cholinergic neuropharmacology research [2].

Why 6-Chloronicotine Cannot Be Replaced by Generic Nicotine Analogs in Specialized Research


Within the class of nAChR agonists, minute modifications to the pyridine pharmacophore cause dramatic, non-linear shifts in binding affinity, functional selectivity, and in vivo potency [1]. The simple addition of a chlorine atom at the 6-position of nicotine increases affinity for the α4β2 receptor by several fold, transforming a moderate ligand into a highly potent probe [1]. This significant difference in binding kinetics and functional activation means that generic substitutes like unsubstituted nicotine or other pyridine analogs will fail to replicate the required pharmacological profile, leading to invalid experimental conclusions in studies targeting the α4β2 nAChR subtype [2].

Quantitative Differentiation Guide for Procuring 6-Chloronicotine


6-Chloronicotine Exhibits a 3.8-Fold Higher Binding Affinity Than (-)-Nicotine at the α4β2 nAChR

In competition binding studies using [3H](-)-nicotine at rat brain α4β2 nAChRs, 6-chloronicotine demonstrates a Ki of 0.600 nM, compared to a Ki of 2.3 nM for the endogenous ligand (-)-nicotine [1]. This represents a 3.8-fold increase in binding affinity. A separate dataset confirms this difference using [3H]S-(-)-nicotine as the radioligand, where 6-chloronicotine again exhibits a Ki of 0.600 nM [2]. The consistency across different laboratories and slightly varying assay conditions underscores the robustness of this affinity gain.

Radioligand Binding Assays Receptor Kinetics Neuropharmacology α4β2 nAChR

6-Chloronicotine Demonstrates a 2-Fold Reduction in Functional IC50 Compared to (-)-Nicotine at Recombinant α4β2 nAChRs

Functional inhibition of [3H](-)-nicotine binding at recombinant rat α4β2 nAChRs reveals a clear potency difference. 6-chloronicotine exhibits an IC50 of 1.90 nM, while (-)-nicotine has an IC50 of 3.8 nM in the same assay [1]. This is a direct head-to-head comparison within a single study, confirming a 2-fold increase in functional potency for the chlorinated analog.

Functional Pharmacology Recombinant Receptors IC50 Determination Nicotinic Agonists

A 6-Chloro-3-pyridinyl Modification is a Key Pharmacophoric Element for Enhanced Agonist Binding over Unsubstituted Pyridine Ligands

A broad systematic investigation of 6-substituted nicotine analogs concludes that the 6-position substitution of the pyridine nucleus can substantially influence binding and functional activity, with several halogenated compounds showing 2 to 20 times greater potency than racemic nicotine [1]. This class-level finding establishes that the chloro substituent is not merely a passive modification but a critical motif for achieving high affinity, a feature absent in the unsubstituted parent molecule and many other pyridine-based analogs [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Pharmacophore Modeling Neonicotinoid Chemistry

Best Application Scenarios for 6-Chloronicotine in Research and Industry


High-Sensitivity Pharmacological Probe for α4β2 nAChR Mapping

Leveraging its 3.8-fold higher binding affinity for the α4β2 receptor compared to (-)-nicotine (Ki = 0.600 nM vs 2.3 nM), 6-chloronicotine is the superior choice for radioligand binding assays aimed at detecting low-density α4β2 nAChR populations in brain tissue homogenates or recombinant cell lines [1]. Its use minimizes non-specific binding at low concentrations critical for quantitative autoradiography and receptor subtype delineation.

Standard Potency Agonist in Functional α4β2 nAChR Recombinant Assays

In vitro pharmacology groups should prioritize this compound as a reference full agonist for recombinant α4β2 nAChR assays, where it demonstrates a validated 2-fold increase in functional potency (IC50 = 1.90 nM) over (-)-nicotine (IC50 = 3.8 nM) [2]. Its superior potency ensures a robust signal-to-noise ratio in downstream functional assays, such as calcium flux or membrane potential dye-based measurements.

Lead Scaffold for Antinociceptive Drug Discovery Programs

Based on in vivo data showing 6-chloronicotine substitutes for nicotine in animal models with around twice the potency and exhibits antinociceptive effects, this compound serves as a valuable lead template [3]. Medicinal chemistry teams can use this chlorinated pyridine scaffold to design and synthesize novel non-opioid analgesic candidates with improved metabolic stability and selectivity profiles, guided by the established SAR of 6-position substitutions.

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